6,7,8-Trifluoro-2-tetralone
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Overview
Description
6,7,8-Trifluoro-2-tetralone is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol It is a trifluorinated derivative of tetralone, characterized by the presence of three fluorine atoms at the 6th, 7th, and 8th positions of the tetralone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of 2-tetralone using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 6,7,8-Trifluoro-2-tetralone may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trifluoro-2-tetralone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetralones with various functional groups.
Scientific Research Applications
6,7,8-Trifluoro-2-tetralone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 6,7,8-Trifluoro-2-tetralone involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoro-2-tetralone
- 7,8-Difluoro-2-tetralone
- 6,7,8-Trichloro-2-tetralone
Uniqueness
6,7,8-Trifluoro-2-tetralone is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated or less-fluorinated analogs. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals .
Properties
CAS No. |
808144-34-5 |
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Molecular Formula |
C10H7F3O |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
6,7,8-trifluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7F3O/c11-8-3-5-1-2-6(14)4-7(5)9(12)10(8)13/h3H,1-2,4H2 |
InChI Key |
ZEPKQIMKMVIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C(=C2CC1=O)F)F)F |
Origin of Product |
United States |
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